10-Bromonaphtho[2,1-b]benzofuran
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Overview
Description
10-Bromonaphtho[2,1-b]benzofuran is an organic compound with the molecular formula C16H9BrO and a molecular weight of 297.15 g/mol . It is a brominated derivative of naphtho[2,1-b]benzofuran, characterized by the presence of a bromine atom at the 10th position of the naphtho[2,1-b]benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromonaphtho[2,1-b]benzofuran can be achieved through several methods. One common approach involves the bromination of naphtho[2,1-b]benzofuran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 10th position of the naphtho[2,1-b]benzofuran ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and controlled bromination . The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Bromonaphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphtho[2,1-b]benzofuran.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products Formed
Substitution: Formation of various substituted naphtho[2,1-b]benzofuran derivatives.
Oxidation: Formation of naphthoquinones and other oxidized products.
Reduction: Formation of naphtho[2,1-b]benzofuran.
Scientific Research Applications
10-Bromonaphtho[2,1-b]benzofuran has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 10-Bromonaphtho[2,1-b]benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom at the 10th position can participate in various chemical reactions, influencing the compound’s reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes . Detailed studies on its mechanism of action are essential to understand its full potential in medicinal and biological applications .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]benzofuran: The parent compound without the bromine atom.
10-Chloronaphtho[2,1-b]benzofuran: A chlorinated derivative with similar properties.
10-Iodonaphtho[2,1-b]benzofuran: An iodinated derivative with distinct reactivity.
Uniqueness
10-Bromonaphtho[2,1-b]benzofuran is unique due to the presence of the bromine atom, which imparts specific reactivity and properties . The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the compound’s potential biological activities and applications in materials science highlight its significance in research and industry .
Properties
IUPAC Name |
10-bromonaphtho[2,1-b][1]benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMUSJSZQBFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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